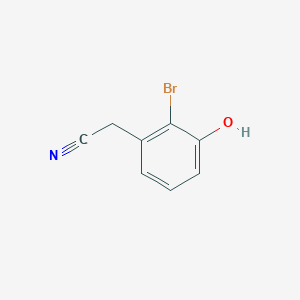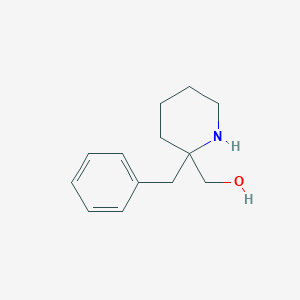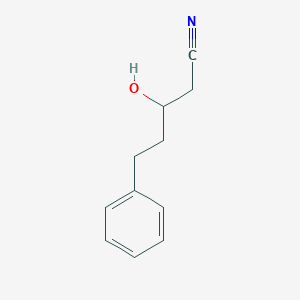
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid is an organic compound with a molecular formula of C11H14O2S It is a derivative of propanoic acid, featuring a methylthio group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)benzaldehyde with methyl iodide in the presence of a base, followed by oxidation to form the corresponding carboxylic acid. Another method includes the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the phenyl and propanoic acid moieties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of environmentally benign reagents and conditions is often prioritized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Applications De Recherche Scientifique
2-Methyl-3-(3-(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism by which 2-Methyl-3-(3-(methylthio)phenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the methylthio group can affect the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .
Similar Compounds:
2-Methyl-3-phenylpropanoic acid: Lacks the methylthio group, resulting in different chemical and biological properties.
3-(Methylthio)propanoic acid: Lacks the phenyl ring, leading to distinct reactivity and applications.
2-Methyl-3-(4-methylthio)phenyl)propanoic acid: Similar structure but with the methylthio group in a different position on the phenyl ring, affecting its chemical behavior .
Uniqueness: this compound is unique due to the specific positioning of the methylthio group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other related compounds and contributes to its versatility in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
2-methyl-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
Clé InChI |
IMWCTCWHCBCPMT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
